3-(2-Methylphenyl)piperidin-1-ium;chloride
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Overview
Description
3-(2-Methylphenyl)piperidin-1-ium;chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)piperidin-1-ium;chloride typically involves the reaction of 2-methylphenylpiperidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-Methylphenylpiperidine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the chloride salt.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)piperidin-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 3-(2-Methylphenyl)piperidin-1-ium.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylphenyl)piperidin-1-ium;chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)piperidin-1-ium;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 3-(2-Methylphenyl)piperidin-1-ium;chloride but without the 2-methylphenyl group.
2-Methylpiperidine: Similar to piperidine but with a methyl group at the 2-position.
N-Methylpiperidine: A derivative of piperidine with a methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-(2-methylphenyl)piperidin-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYXIANQPHIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCC[NH2+]C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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